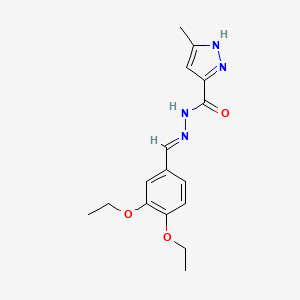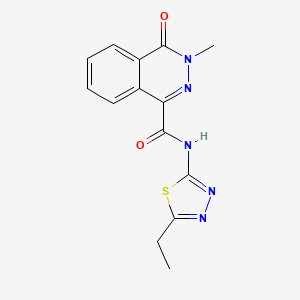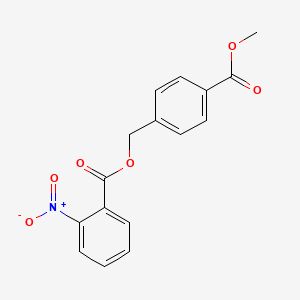![molecular formula C13H11FN2OS B5778382 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as FMPTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone increases the levels of endocannabinoids, which can have various physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its relatively straightforward synthesis method, which makes it a promising candidate for further research. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various therapeutic applications, making it a versatile compound for scientific research. However, one limitation of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are various future directions for the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, including further investigation into its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, the development of more potent and selective FAAH inhibitors, such as 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, may lead to the development of new drugs for the treatment of various diseases. Overall, the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has the potential to lead to significant advancements in the field of pharmaceutical research.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-fluorobenzaldehyde with 4-methyl-2-thiopyrimidine in the presence of sodium hydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to form 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a relatively straightforward process, which makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and pain management. In cancer research, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurological disorders, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have analgesic properties, making it a promising candidate for pain management.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCQFDDIXOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)


![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

